![molecular formula C26H30N6O3S B2553546 1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-74-9](/img/structure/B2553546.png)
1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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描述
1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O3S and its molecular weight is 506.63. The purity is usually 95%.
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生物活性
The compound 1-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative belonging to the quinazoline and triazole classes of compounds. These compounds have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of triazoloquinazoline derivatives often involves multi-step reactions including cyclization processes. The compound can be synthesized through various methods that typically involve the reaction of substituted hydrazines with carbonyl compounds followed by thionation or alkylation steps. The general synthetic route includes:
- Formation of Triazole Core : Reaction of hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Functionalization : Introduction of alkyl or aryl groups through alkylation or acylation methods.
- Final Modifications : Adjustments to enhance solubility and bioactivity.
Anticancer Activity
Recent studies have indicated that quinazoline-based derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown promising results against MCF-7 breast cancer cells with IC50 values ranging from 5.70 to 8.10 µM, comparable to established chemotherapeutics like Doxorubicin and Erlotinib .
The proposed mechanisms include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce G1 phase arrest in the cell cycle, preventing cancer cell proliferation .
- Inhibition of Key Pathways : Some derivatives have been shown to inhibit essential signaling pathways involved in tumor growth, such as EGFR and VEGFR-2 .
Antimicrobial Activity
In addition to anticancer properties, triazoloquinazolines have demonstrated antimicrobial effects against a range of pathogens. Preliminary screening has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Studies
A study conducted on various triazoloquinazoline derivatives revealed that specific modifications significantly enhanced their antibacterial efficacy. For instance, certain substitutions on the quinazoline scaffold improved interaction with bacterial DNA targets .
Table 1: Biological Activity Summary
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?
- Methodology :
- Utilize diaryliodonium salt coupling strategies (e.g., GP1 protocols) to assemble the triazoloquinazoline core, followed by carbamoylation and sulfanyl group introduction .
- Purification via silica gel column chromatography with gradient elution (e.g., cyclohexane:EtOAc 97:3) to isolate intermediates and final products .
- Monitor reaction progress using HPLC or TLC, and confirm purity via melting point analysis or NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- Employ 1H- and 13C-NMR to verify substituent positions and stereochemistry, particularly for the carbamoyl and sulfanyl groups .
- X-ray crystallography (if single crystals are obtainable) to resolve the triazoloquinazoline core’s conformation and non-covalent interactions (e.g., hydrogen bonding) .
- FTIR to confirm functional groups (e.g., carbonyl stretching at ~1700 cm−1) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Use enzyme inhibition assays (e.g., kinase or protease targets) with ATP-competitive binding protocols, given the compound’s triazole and quinazoline motifs .
- Cytotoxicity screening in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative activity .
- Solubility testing in DMSO/PBS mixtures to determine working concentrations .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Methodology :
- Apply DoE to test variables like reaction temperature (80–120°C), catalyst loading (e.g., Pd(OAc)2), and stoichiometry of diaryliodonium salts .
- Use response surface modeling to identify optimal conditions for coupling steps, minimizing side products like dehalogenated byproducts .
- Validate reproducibility across three independent batches .
Q. How should conflicting bioactivity data be analyzed, particularly in enzyme inhibition studies?
- Methodology :
- Cross-validate assays with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
- Investigate non-covalent interactions (e.g., π-π stacking or hydrogen bonding) via molecular docking simulations to explain variability in IC50 values .
- Assess compound stability under assay conditions (e.g., oxidation of sulfanyl groups) using LC-MS .
Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic substitution sites on the triazoloquinazoline core .
- Use molecular dynamics simulations to study solvent effects on sulfanyl group reactivity during alkylation .
- Compare predicted vs. experimental 1H-NMR chemical shifts to validate computational models .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Synthesize analogs with variations at the 3-methylphenyl carbamoyl and sulfanyl positions, then screen against related enzyme isoforms .
- Apply Free-Wilson analysis to quantify contributions of substituents to bioactivity .
- Use cryo-EM or X-ray co-crystallography to map binding interactions in enzyme-inhibitor complexes .
Q. What strategies mitigate instability issues during storage or biological testing?
- Methodology :
- Test antioxidant additives (e.g., BHT) to prevent sulfanyl group oxidation .
- Lyophilize the compound under inert atmospheres for long-term storage .
- Monitor degradation products via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .
Q. Notes on Evidence Utilization
属性
IUPAC Name |
1-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3S/c1-15(2)13-31-24(35)20-10-9-18(23(34)27-16(3)4)12-21(20)32-25(31)29-30-26(32)36-14-22(33)28-19-8-6-7-17(5)11-19/h6-12,15-16H,13-14H2,1-5H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOIVYKDKIFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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